![molecular formula C19H28BrN3O4Si B2932355 Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate CAS No. 1225062-32-7](/img/structure/B2932355.png)

Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate

説明

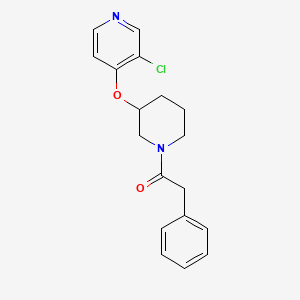

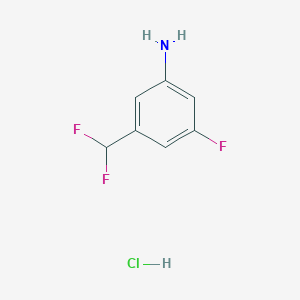

“Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with various functional groups .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyl carbamate (Boc) as a protecting group for amines . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazine ring, a bromine atom, a trimethylsilyl group, and two tert-butyl carbamate groups .Chemical Reactions Analysis

The Boc group in this compound can undergo various reactions. For instance, it can be removed (deprotected) using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .科学的研究の応用

Synthesis of N-Boc-Protected Anilines

This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines are crucial intermediates in pharmaceutical chemistry, as they can be further modified to create a wide range of therapeutic agents, including analgesics, anti-inflammatory drugs, and antipyretics.

Preparation of Tetrasubstituted Pyrroles

It serves as a reagent in the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have significant potential in medicinal chemistry due to their presence in various biologically active molecules.

Kinase Inhibitor Development

The compound is involved in the preparation of novel nitrogen-containing tricyclic compounds as kinase inhibitors . These inhibitors are used for treating immunological and oncological conditions, highlighting the compound’s importance in the development of new cancer therapies.

Deprotection of N-Boc Group

In synthetic organic chemistry, the compound can undergo mild deprotection of the N-Boc group using oxalyl chloride . This process is essential for the selective formation of bonds in complex organic molecules without affecting other reactive functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

It is used in palladium-catalyzed cross-coupling reactions with various aryl halides . This application is fundamental in creating complex organic molecules, particularly in the synthesis of compounds with potential pharmacological activities.

Synthesis of Medicinally Active Compounds

The compound has been applied to a hybrid, medicinally active compound FC1 , which is a novel dual inhibitor of IDO1 and DNA Pol gamma . This showcases its role in the synthesis of compounds with dual biological activities, which can lead to more effective treatments.

Protection of Amino Groups

It acts as a classical masking functionality employed in organic synthesis for the protection of amino groups . Protecting amino groups is a critical step in peptide synthesis, which is vital for producing various peptide-based drugs.

Development of Tricyclic Heterocycles

Lastly, it is a reagent in the synthetic preparation of tricyclic heterocycles . These heterocycles are structurally complex and have a wide range of applications in drug discovery and development due to their diverse pharmacological properties.

将来の方向性

The future directions for this compound could involve further exploration of its synthesis, deprotection strategies, and potential applications. The mild method for the selective deprotection of the Boc group from a structurally diverse set of compounds, as reported by George et al., could serve as a model for subsequent method development .

特性

IUPAC Name |

tert-butyl N-[5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BrN3O4Si/c1-18(2,3)26-16(24)23(17(25)27-19(4,5)6)15-13(10-11-28(7,8)9)22-14(20)12-21-15/h12H,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHMTYMFTUQYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(N=C1C#C[Si](C)(C)C)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrN3O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932273.png)

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B2932275.png)

![1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2932283.png)

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2932287.png)

![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)

![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)